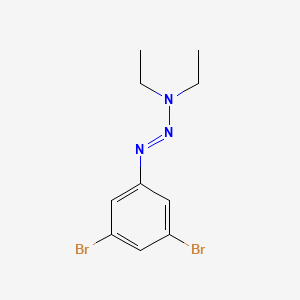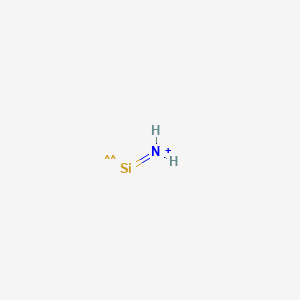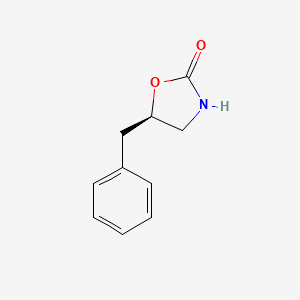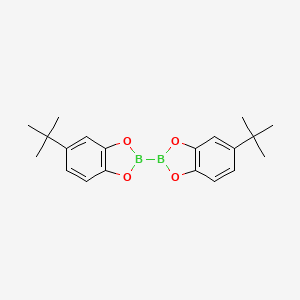
1-Triazene, 1-(3,5-dibromophenyl)-3,3-diethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Triazene, 1-(3,5-dibromophenyl)-3,3-diethyl- is a chemical compound belonging to the triazene family. Triazenes are characterized by the presence of a diazoamino group (-N=N-N-) and are known for their applications in various fields, including organic synthesis and medicinal chemistry. The specific structure of this compound includes a 3,5-dibromophenyl group and two ethyl groups attached to the triazene moiety.
Méthodes De Préparation
The synthesis of 1-Triazene, 1-(3,5-dibromophenyl)-3,3-diethyl- typically involves the reaction of 3,5-dibromoaniline with ethyl nitrite under acidic conditions. The reaction proceeds through the formation of a diazonium salt intermediate, which then reacts with ethylamine to form the desired triazene compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-Triazene, 1-(3,5-dibromophenyl)-3,3-diethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions can lead to the cleavage of the triazene moiety, forming amines and other byproducts.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-Triazene, 1-(3,5-dibromophenyl)-3,3-diethyl- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 1-Triazene, 1-(3,5-dibromophenyl)-3,3-diethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
1-Triazene, 1-(3,5-dibromophenyl)-3,3-diethyl- can be compared with other triazene compounds, such as:
1-Triazene, 1-phenyl-3,3-diethyl-: Lacks the bromine substituents, leading to different reactivity and biological activity.
1-Triazene, 1-(3,5-dichlorophenyl)-3,3-diethyl-: Contains chlorine atoms instead of bromine, which can affect its chemical properties and applications.
1-Triazene, 1-(4-methylphenyl)-3,3-diethyl-: The presence of a methyl group instead of bromine alters its steric and electronic properties.
The uniqueness of 1-Triazene, 1-(3,5-dibromophenyl)-3,3-diethyl- lies in the presence of the dibromophenyl group, which imparts specific reactivity and potential biological activity that distinguishes it from other triazene compounds.
Propriétés
Numéro CAS |
144001-02-5 |
|---|---|
Formule moléculaire |
C10H13Br2N3 |
Poids moléculaire |
335.04 g/mol |
Nom IUPAC |
N-[(3,5-dibromophenyl)diazenyl]-N-ethylethanamine |
InChI |
InChI=1S/C10H13Br2N3/c1-3-15(4-2)14-13-10-6-8(11)5-9(12)7-10/h5-7H,3-4H2,1-2H3 |
Clé InChI |
PQXAGOLHVJAOMA-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)N=NC1=CC(=CC(=C1)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tris[dimethyl(2-fluoroanilino)silyl]methane](/img/structure/B12555085.png)
![1-[(Prop-2-en-1-yl)carbamoyl]cyclohexa-3,5-diene-1,2-dicarboxylic acid](/img/structure/B12555092.png)

![2-{[(Tribenzylstannyl)oxy]carbonyl}pyridine](/img/structure/B12555104.png)
![2-{[(4-Ethenylphenyl)methyl]sulfanyl}-5-(methylsulfanyl)-1,3,4-thiadiazole](/img/structure/B12555115.png)

![N~1~,N~1~,N~2~-Tris[(pyridin-2-yl)methyl]benzene-1,2-diamine](/img/structure/B12555134.png)
![Acetic acid;(2,6-dimethyl-6-bicyclo[3.1.1]hept-2-enyl)methanol](/img/structure/B12555148.png)
![[Methylenedi(2,1-phenylene)]bis(diphenylphosphane)](/img/structure/B12555160.png)

![2-[(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methanesulfonyl]thiophene](/img/structure/B12555171.png)
![1,3-Difluoro-5-{[4-(4-propylcyclohexyl)phenyl]ethynyl}benzene](/img/structure/B12555179.png)
![2-[(3-Chloropropanoyl)oxy]ethyl prop-2-enoate](/img/structure/B12555180.png)
